molecular formula C20H21Cl2FN2O3S B2828150 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide CAS No. 451475-28-8

3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide

Cat. No. B2828150
CAS RN: 451475-28-8
M. Wt: 459.36
InChI Key: VVHSLSIPHHRBLB-UHFFFAOYSA-N
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Description

“3-[Cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide” is a chemical compound with the molecular formula C20H21Cl2FN2O3S . The average mass of this compound is 459.362 Da and the monoisotopic mass is 458.063385 Da .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to "3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide" have been extensively studied for their synthesis and characterization. For instance, a study focused on the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives. These compounds were analyzed using various spectroscopic and chromatographic methods, highlighting the importance of structural analysis in understanding compound properties and potential applications (Lahtinen et al., 2014).

Antimicrobial Activity

The antimicrobial activity of sulfanilamide derivatives, including compounds structurally similar to the one , was evaluated against various bacterial and fungal strains. This research underscores the potential use of such compounds in developing new antimicrobial agents. However, the specific study indicated that the introduction of certain groups did not significantly enhance antibacterial activity, and no antifungal activity was observed (Lahtinen et al., 2014).

Enzyme Inhibition

Another area of application for related compounds is enzyme inhibition. For example, certain cyclohexenone and cyclopentenone derivatives have shown potent ABTS scavenging activities, indicative of antioxidant properties. These findings suggest potential applications in preventing oxidative stress-related diseases (Wang et al., 2015).

Bioactivity and Drug Development

The bioactivity of certain compounds, such as those inhibiting α-glucosidase, indicates their potential in developing treatments for conditions like diabetes. For instance, some derivatives exhibited potent α-glucosidase inhibitory activity, surpassing that of standard drugs such as acarbose. This highlights the potential for developing novel anti-diabetic medications (Lotfy et al., 2017).

properties

IUPAC Name

3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2FN2O3S/c1-25(15-5-3-2-4-6-15)29(27,28)19-11-13(7-10-18(19)23)20(26)24-14-8-9-16(21)17(22)12-14/h7-12,15H,2-6H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHSLSIPHHRBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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